1-(4-(2-羟乙基)哌嗪-1-基)-3-(5-甲基-2,3-二苯基-1H-吲哚-1-基)丙-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular formula of this compound is C30H35N3O212. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s often used to improve the bioavailability of drug compounds12.Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate substituted indole with a suitable piperazine derivative. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis12.Chemical Reactions Analysis
Again, without specific literature sources, it’s difficult to provide a detailed chemical reactions analysis. However, compounds containing piperazine rings are generally quite reactive and can undergo a variety of chemical transformations12.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, this compound likely has a relatively high molecular weight (469.6178 g/mol12) and may be quite lipophilic due to the presence of multiple aromatic rings12.科学研究应用
化学结构与合成
具有相似结构的化合物的研究主要集中在它们的合成和晶体结构分析上。例如,对相关哌嗪衍生物的研究阐明了它们的晶体结构,并深入了解了它们的化学性质。对1-[4-(2,2-二苯乙酰)哌嗪-1-基]-3-丁烯-2-醇的分析揭示了由于与羰基共轭而形成的几乎平面的酰胺部分,展示了分子间氢相互作用的重要性 (Miyata 等,2004)。
药理学评估
多项研究探索了具有相似化学结构的化合物的药理特性,重点关注它们的潜在治疗应用。对哌嗪的新型衍生物的研究,例如 1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪,研究了它们的抗抑郁和抗焦虑活性,突出了这些化合物的多种药理潜力 (Kumar 等,2017)。
安全和危害
The safety and hazards associated with a compound depend on a variety of factors including its reactivity, toxicity, and potential for abuse. Without specific information, it’s difficult to provide a detailed safety and hazards analysis12.
未来方向
The future directions for research into this compound would likely depend on its intended use. If it’s a new drug candidate, future research might focus on improving its pharmacokinetic properties, studying its mechanism of action, and conducting clinical trials12.
属性
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O2/c1-23-12-13-28-27(20-23)29(24-8-4-2-5-9-24)30(25-10-6-3-7-11-25)33(28)22-26(35)21-32-16-14-31(15-17-32)18-19-34/h2-13,20,26,34-35H,14-19,21-22H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHDRDKHVCODEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5CCN(CC5)CCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)propan-2-ol |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。